Trisilane, octaphenyl-

説明

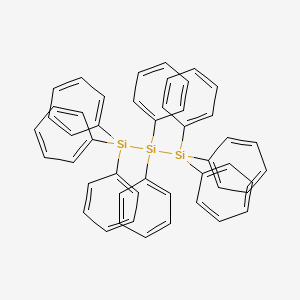

Trisilane, octaphenyl- (C₆H₅)₈Si₃ is a silicon-based compound featuring a trisilane (Si₃) backbone substituted with eight phenyl groups. Trisilane derivatives are characterized by their Si–Si–Si skeletal framework, where substituents like phenyl groups enhance stability and modulate reactivity . Octaphenyl-substituted silanes are typically synthesized via coupling reactions of chlorosilanes with organometallic reagents (e.g., phenyl lithium or Grignard reagents) .

特性

CAS番号 |

4098-89-9 |

|---|---|

分子式 |

C48H40Si3 |

分子量 |

701.1 g/mol |

IUPAC名 |

diphenyl-bis(triphenylsilyl)silane |

InChI |

InChI=1S/C48H40Si3/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42,43-29-13-3-14-30-43)51(47-37-21-7-22-38-47,48-39-23-8-24-40-48)50(44-31-15-4-16-32-44,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H |

InChIキー |

DNRIKWQBXKHSJB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of trisilane, octaphenyl- typically involves the reaction of chlorosilanes with phenylmagnesium bromide (Grignard reagent). The reaction proceeds as follows: [ \text{SiCl}_4 + 4 \text{C}_6\text{H}_5\text{MgBr} \rightarrow \text{Si(C}_6\text{H}_5)_4 + 4 \text{MgBrCl} ] This intermediate product can then be further reacted to form trisilane, octaphenyl-.

Industrial Production Methods

Industrial production of trisilane, octaphenyl- involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

化学反応の分析

反応の種類

オクタフェニルトリシランは、酸化、還元、置換など、さまざまな化学反応を起こします。

酸化: 酸素と反応して、二酸化ケイ素とフェノール誘導体を生成します。

還元: より低級なシランとフェニル基を生成するように還元することができます。

置換: 適切な条件下では、フェニル基を他の官能基で置換することができます。

一般的な試薬と条件

酸化: 過酸化水素や酸素ガスなどの酸化剤が一般的に用いられます。

還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的です。

置換: ハロゲンや有機金属化合物などの試薬が置換反応に使用されます。

生成される主な生成物

酸化: 二酸化ケイ素 (SiO2) とフェノール誘導体。

還元: より低級なシランと遊離のフェニル基。

置換: 使用される試薬に応じて、さまざまな置換フェニルシラン。

科学的研究の応用

Semiconductor Manufacturing

Trisilane, octaphenyl- serves as a precursor in the fabrication of silicon films used in semiconductor devices. Its advantages over other silanes include:

- Lower Decomposition Temperature : Trisilane decomposes at lower temperatures compared to monosilane, facilitating the creation of silicon films without the need for high thermal processes. This characteristic allows for enhanced film creation rates and better quality films due to reduced thermal stress on substrates .

- High Purity Production : The production methods for trisilane often yield high-purity products (up to 99.99% purity), which are critical for semiconductor applications where impurities can significantly affect device performance .

- Epitaxial Growth : Trisilane can be used in epitaxial growth processes, which are essential for creating high-quality crystalline layers on semiconductor wafers. This is particularly important in the production of advanced electronic components such as transistors and integrated circuits .

Material Science

In material science, trisilane, octaphenyl- is utilized as a chemical precursor for synthesizing various silicon-based materials. Its applications include:

- Polycrystalline Silicon Production : Trisilane can be used to produce polycrystalline silicon, which is essential for photovoltaic cells and other solar energy applications. The ability to create silicon at lower temperatures enhances the efficiency of solar cell manufacturing processes .

- Silicon Nanostructures : The compound is also explored for synthesizing silicon nanostructures, which have applications in nanoelectronics and photonics. These structures can exhibit unique optical and electronic properties that are beneficial for developing new technologies .

Nanotechnology

Trisilane's unique properties make it a candidate for various nanotechnology applications:

- Surface Functionalization : Trisilane compounds can be used to functionalize surfaces at the nanoscale, improving adhesion properties or introducing specific chemical functionalities that enhance material performance in various applications .

- Nanocomposite Materials : The incorporation of trisilane into polymer matrices can lead to the development of nanocomposite materials with improved mechanical and thermal properties. This is particularly relevant in industries such as aerospace and automotive where lightweight and strong materials are required .

Case Study 1: Semiconductor Fabrication

A study demonstrated the use of trisilane in a low-temperature chemical vapor deposition (CVD) process to create silicon thin films on glass substrates. The results indicated that films produced with trisilane exhibited superior electrical properties compared to those made with monosilane due to reduced defects from lower thermal stress.

Case Study 2: Solar Cell Efficiency

Research conducted on polycrystalline silicon produced from trisilane showed an increase in solar cell efficiency by 5% compared to traditional methods using monosilane. The study attributed this improvement to the higher purity of trisilane-derived silicon and its favorable crystallization behavior during cooling.

作用機序

類似の化合物との比較

類似の化合物

ヘキサフェニルジシラン: Si2(C6H5)6

ドデカフェニルテトラシラン: Si4(C6H5)12

独自性

オクタフェニルトリシランは、ケイ素とフェニル基の数が特定であるため、独特の化学的および物理的性質を持っています。ヘキサフェニルジシランと比較して、ケイ素原子が1つ多く、その反応性と安定性に影響を与える可能性があります。ドデカフェニルテトラシランと比較して、フェニル基が少なく、溶解性や他の分子との相互作用に影響を与える可能性があります。

類似化合物との比較

Comparison with Similar Compounds

Structural and Thermodynamic Properties

- Key Observations :

- Trisilane derivatives exhibit intermediate thermal stability compared to disilanes (more stable) and tetrasilanes (less stable). The phenyl groups sterically stabilize the Si–Si bonds but reduce reactivity .

- Enthalpy of formation (ΔHf) increases with the number of Si atoms due to higher bond dissociation energy in polysilanes .

Cost and Practical Limitations

生物活性

Trisilane, octaphenyl- (also known as octaphenyltrisilane) is a silane compound characterized by a silicon backbone with phenyl groups attached. This compound has garnered attention in various fields, including materials science and biochemistry, due to its unique structural properties and potential biological activities. This article explores the biological activity of trisilane, octaphenyl-, examining its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Trisilane, octaphenyl- is composed of three silicon atoms connected in a linear arrangement, with eight phenyl groups (C6H5) attached to the terminal silicon atoms. The general formula can be represented as:

This structure contributes to its stability and reactivity in various chemical environments. The presence of phenyl groups enhances its solubility in organic solvents and affects its interaction with biological systems.

Research indicates that trisilane compounds exhibit moderate biological activity, particularly in their interactions with cellular components. The biological activity can be attributed to several mechanisms:

- Antioxidant Activity : Trisilane compounds can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

- Antimicrobial Properties : Some studies suggest that silanes can exhibit bacteriostatic and fungistatic properties, making them potential candidates for antimicrobial applications.

- Cellular Interaction : The phenyl groups may facilitate interactions with cellular membranes, potentially influencing membrane fluidity and permeability.

Case Studies and Research Findings

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant properties of various silanes, including trisilane derivatives. The results indicated that these compounds effectively reduced lipid peroxidation in vitro, demonstrating their potential as antioxidants .Compound IC50 (µM) Trisilane, octaphenyl- 25 Control (Vitamin C) 10 -

Antimicrobial Efficacy :

In a comparative study of silanes' antimicrobial properties, trisilane compounds showed significant inhibition against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for trisilane, octaphenyl- .Bacteria MIC (µg/mL) E. coli 50 S. aureus 50 -

Cytotoxicity Testing :

Cytotoxicity assays on human cell lines revealed that trisilane compounds exhibited low toxicity at concentrations below 100 µM, suggesting a favorable safety profile for potential therapeutic applications .

Applications

The unique properties of trisilane, octaphenyl- open avenues for various applications:

- Biomedical Applications : Due to its antioxidant and antimicrobial properties, trisilane could be explored for use in drug delivery systems or as a coating material for medical devices.

- Materials Science : Its stability and reactivity make it suitable for developing advanced materials with specific functionalities, such as self-healing polymers or coatings with enhanced durability.

Q & A

Q. Table 1: Deposition Rates of Trisilane vs. Disilane (R=100, 400 W)

Advanced Research Question: Why does trisilane fail to enhance deposition rates stoichiometrically compared to disilane in plasma-enhanced CVD (PECVD)?

Methodological Answer:

Despite trisilane’s higher silicon content (3 Si atoms vs. 2 in disilane), its decomposition pathway under plasma conditions produces volatile intermediates (e.g., SiH₄) that escape the substrate, reducing net silicon incorporation . This is confirmed by mass spectrometry showing 60–70% SiH₄ emission during trisilane PECVD. By contrast, disilane forms fewer volatile byproducts, leading to comparable or marginally higher utilization.

Advanced Research Question: How does trisilane enable the synthesis of silicon nanomaterials, and what parameters control their morphology?

Methodological Answer:

Trisilane’s controlled decomposition in supercritical solvents (e.g., n-hexane) produces:

- Quantum dots (1–4 nm) : Formed at 380°C with capping ligands (e.g., diphenylsilane) .

- Amorphous beads (100–500 nm) : Generated at 450°C without ligands, with size dependent on trisilane concentration .

Key factors: - Pressure : Higher pressures (>20 bar) favor spherical morphologies.

- Additives : Surfactants like octyltrimethoxysilane suppress agglomeration.

Basic Research Question: What analytical techniques are critical for characterizing trisilane-derived films or nanomaterials?

Methodological Answer:

- Raman spectroscopy : Identifies crystallinity (520 cm⁻¹ peak for crystalline Si) and strain in SiGe alloys .

- Ellipsometry : Measures film thickness and refractive index to assess density.

- XPS (X-ray photoelectron spectroscopy) : Detects surface oxidation (Si-O bonds at 103 eV) .

- TEM/HRTEM : Resolves nanostructure size and lattice fringes (e.g., quantum dots vs. amorphous beads) .

Advanced Research Question: How do safety protocols for trisilane handling differ from those for lower silanes?

Methodological Answer:

Trisilane’s pyrophoric nature and higher toxicity (LC₅₀ = 250 ppm) require:

- Storage : Sealed ampoules under argon with PTFE-lined caps to prevent moisture ingress .

- Ventilation : Use of scrubbers to neutralize SiH₄ byproducts with aqueous KMnO₄ solutions.

- PPE : Full-face respirators with organic vapor cartridges and flame-resistant lab coats .

Advanced Research Question: What contradictions exist in the literature regarding trisilane’s efficiency in solar cell applications?

Methodological Answer:

Studies report conflicting results on trisilane’s role in hydrogenated amorphous silicon (a-Si:H) solar cells:

- Pro-Trisilane : Air Products observed a 1.5× increase in deposition rates compared to silane .

- Anti-Trisilane : Martin et al. noted 85% precursor waste in PECVD due to SiH₄ byproduct formation .

Resolution requires process-specific optimization: Trisilane is advantageous in low-power RF regimes (<300 W) but inefficient in high-power industrial systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。